3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde
Description
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, methyl groups at positions 2 and 4, and a propoxy group at position 5. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis, though explicit applications for this compound require further study.
Properties
IUPAC Name |
3-chloro-2,4-dimethyl-6-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-11-6-8(2)12(13)9(3)10(11)7-14/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJUKLFLGRPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2,4-dimethyl-6-propoxybenzoic acid.
Reduction: 3-Chloro-2,4-dimethyl-6-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The chloro and propoxy groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: The synonym "3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde" refers to the same CAS entry as 5-Chloro-2-hydroxy-3-methylbenzaldehyde , highlighting nomenclature variability.
Key Differences in Substituent Effects
This property may influence membrane permeability in biological systems or solubility in organic solvents .
Electronic Effects :
- The chloro group at position 3 exerts an electron-withdrawing effect, activating the aromatic ring toward electrophilic substitution. This effect is amplified in the target compound due to the absence of electron-donating groups (e.g., hydroxyl) at adjacent positions .
- In contrast, 5-Chloro-2-hydroxy-3-methylbenzaldehyde features competing electronic effects: the hydroxyl group (electron-donating) at position 2 and chloro (electron-withdrawing) at position 5, creating regioselectivity in reactions .
Safety and Reactivity: While safety data for the target compound is unavailable, 3-Chlorobenzaldehyde is classified as a skin/eye irritant . Structural similarities suggest that the target compound may require analogous safety precautions.
Biological Activity
Overview
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde (CAS No. 883520-99-8) is an organic compound characterized by a chloro group, two methyl groups, a propoxy group, and an aldehyde functional group attached to a benzene ring. Its molecular formula is C₁₂H₁₅ClO₂. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of this compound typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde under controlled conditions to ensure selective chlorination. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Aldehyde to carboxylic acid | KMnO₄, CrO₃ | 3-Chloro-2,4-dimethyl-6-propoxybenzoic acid |
| Reduction | Aldehyde to alcohol | NaBH₄, LiAlH₄ | 3-Chloro-2,4-dimethyl-6-propoxybenzyl alcohol |
| Substitution | Replacement of chloro group with nucleophiles | Amines, thiols | Various substituted derivatives |
Biological Activity
Research on the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structure allows it to interact with microbial cell membranes or metabolic pathways.
- Antioxidant Activity : The aldehyde functional group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Interactions : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in enzyme modulation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds and their implications for drug development:
- A study on similar benzaldehyde derivatives showed that modifications in substituents significantly affect their biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy.
- Research into the mechanisms of action revealed that compounds with aldehyde groups can influence cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins, altering their structure and function.
- Influence on Enzyme Activity : By acting as an inhibitor or substrate for various enzymes, this compound can modulate metabolic pathways.
Comparison with Similar Compounds
This compound can be compared with other benzaldehyde derivatives to highlight its unique properties:
| Compound Name | Key Features |
|---|---|
| 3-Chloro-2,4-dimethylbenzaldehyde | Lacks propoxy group; different solubility |
| 3-Chloro-2,4-dimethyl-6-methoxybenzaldehyde | Methoxy group instead of propoxy; affects reactivity |
| 3-Chloro-2,4-dimethyl-6-ethoxybenzaldehyde | Ethoxy group; influences chemical behavior |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
